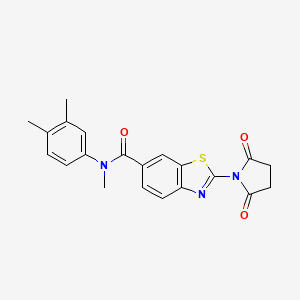

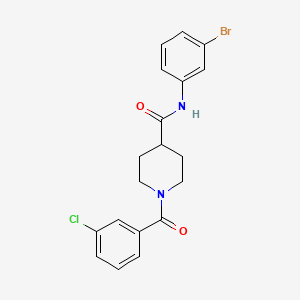

![molecular formula C16H17BrN2O3S2 B4008301 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4008301.png)

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide

Descripción general

Descripción

This compound belongs to a class of sulfonamide-derived ligands and their metal complexes. The interest in such compounds arises from their diverse applications, including their potential biological activities. Sulfonamide ligands have been synthesized and characterized, revealing moderate to significant antibacterial and antifungal activities, indicating the relevance of studying such compounds in detail (Chohan & Shad, 2011).

Synthesis Analysis

The synthesis of sulfonamide-derived compounds involves various strategies, including the use of bromomethyl phenyl sulfone derivatives for visible-light-promoted radical (phenylsulfonyl)methylation reactions. This method allows for the efficient access to various (phenylsulfonyl)methylated compounds, highlighting a novel approach to the synthesis of sulfonamide derivatives (Liu & Li, 2016).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been determined through methods like X-ray diffraction, indicating the significance of understanding the bonding and geometry for predicting the properties and reactivity of such compounds. For example, the crystal structure of certain sulfonamide derivatives reveals an octahedral geometry around metal complexes, providing insights into the structural basis of their biological activities (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including alkylation and cycloaddition, to yield compounds with potential biological activity. The ability to undergo diverse chemical transformations underscores the versatility of sulfonamide compounds in synthetic chemistry (Vydzhak, Panchishin, & Brovarets, 2017).

Physical Properties Analysis

The physical properties, including the magnetic, spectral, and analytical data of sulfonamide compounds, are crucial for characterizing these compounds. Studies have shown that sulfonamide derivatives exhibit specific physical properties that can be correlated with their chemical structure and potential applications (Chohan & Shad, 2011).

Aplicaciones Científicas De Investigación

Metabolism in Biological Systems :

- Research on similar compounds, such as O, O-Dimethyl O-[4-(Methylthio)-m-Tolyl] Phosphorothioate, has shown metabolic processes in rats, indicating the potential metabolic pathways of related compounds in biological systems (Brady & Arthur, 1961).

Antimicrobial Properties :

- A study focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, which demonstrates the potential antimicrobial applications of compounds like N

2-[(4-bromophenyl)sulfonyl]-N2-methyl-N1-[3-(methylthio)phenyl]glycinamide (Darwish et al., 2014).

- A study focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, which demonstrates the potential antimicrobial applications of compounds like N

Chemical Synthesis and Modification :

- Studies on the (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides highlight the use of similar bromomethyl phenyl sulfone derivatives in chemical synthesis (Liu & Li, 2016).

Potential Biological Activity :

- Research on phenyl pyrazolyl sulfides, which are similar in structure, indicates the potential for biological activity of N

2-[(4-bromophenyl)sulfonyl]-N2-methyl-N1-[3-(methylthio)phenyl]glycinamide (Vydzhak et al., 2017).

- Research on phenyl pyrazolyl sulfides, which are similar in structure, indicates the potential for biological activity of N

Applications in Bone Health :

- A study on a novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), suggests that similar compounds might have applications in inhibiting osteoclastogenesis and potentially treating osteoporosis (Cho et al., 2020).

Sulfonated Cyclic Compound Synthesis :

- Research on metal-free insertion of sulfur dioxide with aryl iodides under ultraviolet irradiation indicates the relevance of similar compounds in synthesizing sulfonated cyclic compounds (Ye et al., 2020).

Propiedades

IUPAC Name |

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S2/c1-19(24(21,22)15-8-6-12(17)7-9-15)11-16(20)18-13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFZIOSWBRHOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

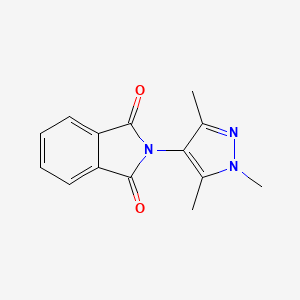

![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)

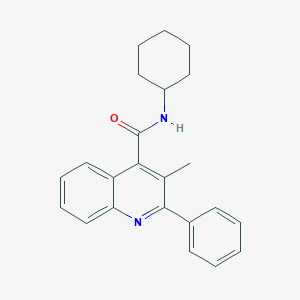

![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)

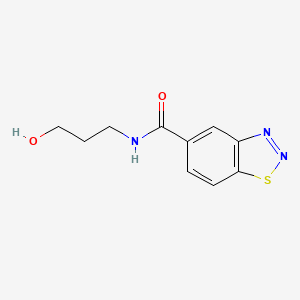

![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)

![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)

![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)

![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)